molecular formula C17H24N4O4S2 B2914814 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide CAS No. 1396683-56-9

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

カタログ番号: B2914814
CAS番号: 1396683-56-9
分子量: 412.52
InChIキー: UUVCIWFJIYDWHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzenesulfonamide derivative featuring two distinct heterocyclic moieties: a 3,5-dimethylpyrazole group linked via an ethyl spacer and a 1,2-thiazinan-1,1-dioxide ring at the para position of the benzene ring. The sulfonamide group (-SO₂NH-) is a critical pharmacophore in many bioactive molecules, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase). Structural characterization of such compounds often relies on crystallographic tools like SHELX programs for refinement .

特性

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S2/c1-14-13-15(2)20(19-14)11-9-18-27(24,25)17-7-5-16(6-8-17)21-10-3-4-12-26(21,22)23/h5-8,13,18H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVCIWFJIYDWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound's molecular formula is C28H28N4O2SC_{28}H_{28}N_{4}O_{2}S, with a molecular weight of 468.6 g/mol. Its structure features a pyrazole moiety, which is often associated with diverse biological activities.

PropertyValue
Molecular FormulaC28H28N4O2S
Molecular Weight468.6 g/mol
PurityTypically 95%
IUPAC NameN-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

Pharmacological Effects

Research indicates that compounds containing the pyrazole structure exhibit a broad spectrum of biological activities:

  • Anti-inflammatory Activity : Compounds similar to the target compound have shown significant anti-inflammatory effects. For instance, derivatives containing the pyrazole nucleus have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating up to 85% inhibition at specific concentrations compared to standard drugs like dexamethasone .
  • Antimicrobial Properties : Pyrazole derivatives have also been evaluated for their antimicrobial efficacy against various bacterial strains. For example, studies have highlighted that certain pyrazole compounds exhibit strong activity against E. coli and S. aureus, suggesting potential applications in treating infections .
  • Antitumor Activity : The compound's structure suggests possible interactions with cancer-related pathways. Some pyrazole derivatives have been reported to inhibit tumor growth in vitro and in vivo by targeting specific molecular pathways involved in cancer progression .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of enzymes such as cyclooxygenase (COX) and monoamine oxidase (MAO), which are crucial in inflammatory and neurochemical pathways .
  • Modulation of Signaling Pathways : The interaction with various signaling pathways involved in inflammation and cell proliferation has been documented, indicating a multifaceted approach to their therapeutic effects .

Study 1: Anti-inflammatory Effects

A study published in the journal Pharmacology evaluated the anti-inflammatory properties of a series of pyrazole derivatives, including the target compound. The results indicated that these compounds significantly reduced edema in animal models when compared to control groups receiving no treatment or standard anti-inflammatory medications .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers synthesized several pyrazole-based compounds and tested them against common bacterial pathogens. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Study 3: Antitumor Activity

A recent investigation into the antitumor properties of pyrazole derivatives demonstrated that specific compounds could inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. This study provides a promising outlook for further development of pyrazole-based anticancer therapies .

類似化合物との比較

Comparison with Structurally Similar Compounds

4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27)

  • Structural Differences :
    • Replaces the thiazinan dioxide with a pyridine ring and a 4-chlorophenyl carbamoyl group.
    • The pyrazole substituent includes a butyl chain instead of an ethyl linker.
  • Synthesis & Properties :
    • Synthesized in 76% yield via reaction of 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide with 4-chlorophenyl isocyanate .
    • Melting Point : 138–142°C (higher than typical sulfonamides, suggesting strong intermolecular interactions).
    • Key Spectral Data : IR peaks at 1726 cm⁻¹ (C=O stretch) and 1164 cm⁻¹ (SO₂ asymmetric stretch); ¹H-NMR signals for pyridyl protons at δ 7.60–9.27 ppm .

N-(2-(6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

  • Structural Differences :
    • Features an imidazo[1,2-b]pyrazole core with a furan-2-yl substituent, contrasting with the simpler pyrazole in the target compound.
    • Lacks the thiazinan dioxide ring but includes a trimethylpyrazole sulfonamide.
  • Molecular Properties :
    • Molecular Weight : 388.4 g/mol (lighter than the target compound due to fewer heteroatoms).
    • Solubility : Likely reduced compared to the target due to the hydrophobic furan and imidazo-pyrazole groups .

Comparative Data Table

Property/Feature Target Compound Compound 27 Imidazo-Pyrazole Derivative
Core Structure Benzenesulfonamide + thiazinan dioxide Pyridinesulfonamide + carbamoyl Imidazo-pyrazole + furanyl
Heterocyclic Moieties 3,5-Dimethylpyrazole, 1,2-thiazinan-1,1-dioxide 4-Butyl-3,5-dimethylpyrazole, pyridine Imidazo[1,2-b]pyrazole, furan
Molecular Weight (g/mol) Not reported ~495 (estimated) 388.4
Key Functional Groups Sulfonamide, thiazinan dioxide Sulfonamide, carbamoyl, pyridine Sulfonamide, imidazo-pyrazole
Synthetic Yield Not reported 76% Not reported
Thermal Stability (m.p.) Not reported 138–142°C Not reported

Research Implications

  • Bioactivity Potential: The target compound’s thiazinan dioxide may enhance solubility and binding to polar enzyme active sites, whereas Compound 27’s pyridine-carbamoyl structure could favor π-π stacking in hydrophobic pockets .
  • Structural Optimization : The imidazo-pyrazole derivative’s fused heterocycle demonstrates how rigidity impacts pharmacokinetics, though furan’s metabolic instability may limit utility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。